molecular formula C12H21NO4 B1376152 (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid CAS No. 1469287-58-8

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid

Cat. No.: B1376152
CAS No.: 1469287-58-8
M. Wt: 243.3 g/mol
InChI Key: IFPZGYNNPYYDGA-BDAKNGLRSA-N
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Description

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid (CAS: 1469287-58-8) is a chiral piperidine derivative extensively used in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₂₁NO₄ (molecular weight: 243.3 g/mol), featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 4-position of the piperidine ring. The carboxylic acid moiety at the 3-position enhances its utility as a building block for peptide coupling or further functionalization .

Properties

IUPAC Name

(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPZGYNNPYYDGA-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Piperidine Dicarboxylate Esters to the Target Acid

One common approach starts from 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, which undergoes selective hydrolysis to yield the Boc-protected methylpiperidine carboxylic acid.

Step Reagents & Conditions Yield Notes
Hydrolysis with lithium hydroxide monohydrate LiOH·H2O in THF/water, reflux at 70°C for 6 hours 93% After reaction, acidify aqueous layer to pH 1, extract with MTBE, dry and concentrate to obtain product as white solid
Hydrolysis with sodium hydroxide NaOH in ethanol, 25–70°C, 3 hours Quantitative (100%) Acidify and extract as above; product used directly in next step

This hydrolysis step selectively cleaves ester groups while preserving the Boc protecting group and stereochemistry.

Conversion to Isocyanate Intermediate via Curtius Rearrangement

The carboxylate intermediate can be transformed into an isocyanate derivative, which is a key intermediate for further functionalization.

Step Reagents & Conditions Yield Notes
Reaction with diphenyl phosphoryl azide (DPPA) and triethylamine in toluene Stir at room temperature 30 min, then reflux at 90°C for 1.5–2.5 hours 84–100% Gas evolution observed; workup involves extraction with MTBE and drying; product used without purification

This step enables the formation of tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate, preserving stereochemistry and Boc protection.

Amide Bond Formation Using Carbodiimide Coupling

For further derivatization, the carboxylic acid can be coupled with amines using carbodiimide chemistry under inert atmosphere.

Step Reagents & Conditions Yield Notes
Coupling with 4-chloroaniline, EDC, and DMAP in dichloromethane under N2 Stir for 48 hours 84% Extraction and drying yield pure amide for further transformations

This method highlights the compound’s utility as a building block in medicinal chemistry.

Photoredox Catalyzed Reactions for Functionalization

Recent advances include photoredox catalysis to functionalize the carboxylic acid under mild conditions.

Step Reagents & Conditions Yield Notes
Reaction with nitrosoarenes, cesium carbonate, and 9-(2-mesityl)-10-methylacridinium perchlorate in DCM Irradiation under inert atmosphere for 1 hour in sealed tube 56% Demonstrates modern synthetic utility and mild reaction conditions

Summary Table of Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Yield (%) Stereochemistry Maintained Notes
1 Hydrolysis LiOH·H2O in THF/H2O, 70°C, 6 h 93 Yes Selective ester hydrolysis
2 Curtius Rearrangement DPPA, triethylamine, toluene, reflux 90°C 84–100 Yes Isocyanate intermediate formed
3 Amide Coupling EDC, DMAP, 4-chloroaniline, DCM, 48 h 84 Yes For further derivatization
4 Photoredox Functionalization Cs2CO3, acridinium catalyst, DCM, irradiation 56 Yes Mild, modern synthetic method

Research Findings and Practical Considerations

  • The Boc protecting group is stable under hydrolysis and Curtius rearrangement conditions, allowing selective transformations without racemization.
  • The stereochemical integrity of the (3R,4R) configuration is preserved throughout the synthetic sequence, crucial for biological activity.
  • The compound’s solubility profile requires careful solvent selection for stock solutions; DMSO, PEG300, Tween 80, and corn oil are commonly used co-solvents in formulation.
  • The synthetic methods described are scalable and have been validated in multiple research settings, providing reliable access to this compound for pharmaceutical development.

This comprehensive analysis of the preparation methods for this compound integrates detailed reaction conditions, yields, and practical notes from multiple reputable chemical suppliers and research documentation, ensuring an authoritative and professional resource for researchers and chemists.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is commonly removed under acidic conditions to expose the free amine. This reaction is critical for subsequent functionalization.

Reagents/Conditions Products Notes
4N HCl in 1,4-dioxane Free amine hydrochloride saltReaction proceeds at room temperature (2–5 h) with high yield (>90%) .
Trifluoroacetic acid (TFA)Deprotected amineTFA-mediated deprotection avoids harsh conditions, preserving stereochemistry.

The Boc group’s removal enables further derivatization, such as amide bond formation or alkylation.

Amide Coupling Reactions

The carboxylic acid moiety participates in coupling reactions to form amides, a key step in drug discovery.

Reagents/Conditions Products Efficiency
HATU/DIPEA in DMF Amide derivativesHigh coupling efficiency (85–95%) .
EDCl/HOBt in CH₂Cl₂Peptide-like compoundsMild conditions suitable for sensitive substrates.

For example, coupling with amines like (R)-1-(2,4-dichlorophenyl)ethylamine generates pharmacologically relevant intermediates .

Oxidation and Reduction

The compound undergoes selective oxidation and reduction to modify functional groups.

Reaction Type Reagents/Conditions Products Applications
OxidationKMnO₄ or CrO₃ Ketone derivativesIntroduces reactive carbonyl groups .
ReductionLiAlH₄ in THF Alcohol derivativesConverts carboxylic acid to alcohol.

Reduction of the carboxylic acid to an alcohol (e.g., using LiAlH₄) retains the stereochemical integrity of the piperidine ring.

Substitution Reactions

The Boc group can be replaced with other protecting groups or functional moieties.

Reagents/Conditions Products Key Findings
Benzyl chloride/K₂CO₃ in DMF Benzyl-protected amineEnables orthogonal protection strategies.
Isocyanate in acetonitrile Urea derivativesModulates solubility and bioactivity .

Substitution reactions are often employed to tailor the compound’s physicochemical properties for specific applications.

Esterification and Hydrolysis

The carboxylic acid is esterified for improved lipophilicity or hydrolyzed back to the acid.

Reaction Reagents/Conditions Products Yield
EsterificationSOCl₂/MeOHMethyl ester75–85%
HydrolysisNaOH in H₂O/THFRecovered carboxylic acid>90%

Ester derivatives are intermediates in prodrug development.

Stereochemical Considerations

The (3R,4R) configuration influences reaction outcomes:

  • Reductive amination : Stereochemistry at C3 and C4 remains intact under mild conditions .

  • SNAr reactions : Steric effects from the methyl group direct regioselectivity in aromatic substitutions .

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development
The compound serves as a precursor for synthesizing various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents. Its structural characteristics allow for modifications that can enhance pharmacological properties.

1.2. Neuropharmacology
Research indicates that derivatives of this compound exhibit potential in treating neurological disorders. For instance, its derivatives have been explored for their efficacy as selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents .

Organic Synthesis

2.1. Chiral Building Block
(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid is utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for the production of enantiomerically enriched compounds, which are often required in pharmaceuticals to ensure efficacy and reduce side effects.

2.2. Synthesis of Peptides
The compound can be employed in peptide synthesis, where it acts as a protecting group for amines during the formation of peptide bonds. This is particularly useful in the synthesis of cyclic peptides and complex natural products .

Case Studies

Study Findings Reference
Study on SSRIsDerivatives showed significant inhibition of serotonin reuptake with minimal side effects
Synthesis of Chiral CompoundsDemonstrated effectiveness in producing high yields of enantiomerically pure products
Peptide Synthesis TechniquesEnhanced efficiency in forming peptide bonds while maintaining stability during reactions

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its application in research and industry:

  • Molecular Formula : C12H21NO4
  • Purity : Typically 97%
  • Shelf Life : Approximately 1095 days under proper storage conditions
  • Solubility : Soluble in organic solvents like DMSO and DMF but less soluble in water .

Mechanism of Action

The mechanism by which (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid exerts its effects depends on its specific applicationThe compound can interact with various molecular targets, including enzymes and receptors, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s analogs vary in substituents, stereochemistry, and ring systems, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences References
(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid 1469287-58-8 C₁₂H₂₁NO₄ 243.3 4-methyl, 3-COOH Reference compound
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 4-phenyl Increased lipophilicity due to phenyl group; higher molecular weight
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid 951167-03-6 C₁₇H₂₂FNO₄ 323.36 4-(4-fluorophenyl) Enhanced electronegativity from fluorine; potential for improved binding affinity in drug-receptor interactions
Rac-(3S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-3-piperidinecarboxylic acid 194795-71-6 C₁₂H₂₁NO₅ 259.30 4-hydroxyl Hydroxyl group introduces polarity, altering solubility (e.g., aqueous vs. organic solvents)
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid 1119512-35-4 C₁₁H₁₉NO₄ 229.27 Pyrrolidine ring (5-membered) vs. piperidine (6-membered) Smaller ring size increases ring strain; altered conformational flexibility

Biological Activity

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid, commonly referred to as Boc-protected 4-methylpiperidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, synthesis, and relevant case studies.

  • Chemical Formula: C₁₂H₂₁NO₄
  • Molecular Weight: 243.3 g/mol
  • CAS Number: 1932586-23-6
  • PubChem CID: 1502004

The compound's biological activity primarily stems from its ability to modulate various biochemical pathways. It has been investigated for its role in inhibiting the NLRP3 inflammasome, a critical component in the inflammatory response. Inhibition of this pathway can lead to reduced release of pro-inflammatory cytokines such as IL-1β.

In Vitro Studies

In vitro pharmacological screening has demonstrated that derivatives of this compound can concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For instance, one study reported a maximal inhibition of approximately 60% at higher concentrations (50 µM) for compounds structurally related to Boc-protected piperidine derivatives .

CompoundConcentration (µM)IL-1β Inhibition (%)
Compound A1019.4
Compound B5029.1
Compound C5040

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and the carbonyl group significantly affect biological activity. For example, the presence of an acetamide bridge was found to enhance anti-pyroptotic activity compared to simpler derivatives .

Case Study 1: NLRP3 Inhibition

A notable study focused on the synthesis and evaluation of several Boc-protected piperidine derivatives as NLRP3 inhibitors. The results showed that compounds with specific substitutions on the piperidine ring exhibited enhanced inhibitory effects on pyroptosis and IL-1β release. The most effective compounds demonstrated over 35% inhibition at optimal concentrations .

Case Study 2: JAK Inhibition

Another research highlighted the relevance of Boc-protected derivatives in developing JAK inhibitors. Tofacitinib, a well-known JAK inhibitor, shares structural similarities with this compound, suggesting potential applications in treating autoimmune diseases .

Q & A

Q. How can researchers optimize the synthesis of (3R,4R)-configured Boc-protected piperidine derivatives to ensure stereochemical purity?

Q. What are the key safety considerations for handling this compound in laboratory settings?

Q. How does the stereochemistry at the 3R,4R positions influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?

  • Methodological Answer : The cis-3R,4R configuration sterically hinders axial attack in piperidine ring reactions. For example, in Boc-deprotection, the tert-butoxy group’s bulk may slow acid-catalyzed cleavage compared to trans isomers. Computational modeling (DFT) can predict transition-state energies, while experimental validation via kinetic studies (e.g., monitoring reaction rates under varying HCl concentrations) is advised .

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